![molecular formula C17H24N2O3 B2721917 1-[(4-methoxyphenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea CAS No. 2309538-91-6](/img/structure/B2721917.png)
1-[(4-methoxyphenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenyl)methyl]-3-{7-oxaspiro[35]nonan-1-yl}urea is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-methoxybenzyl chloride with a suitable amine to form the corresponding benzylamine derivative. This intermediate is then reacted with a spirocyclic isocyanate to yield the final urea compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-[(4-methoxyphenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]-3-{7-oxaspiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, enhancing its efficacy. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-[(4-methoxyphenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea can be compared with other spirocyclic urea derivatives, such as:
1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)carbamate: Similar structure but with a carbamate group instead of the urea moiety. The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(7-oxaspiro[3.5]nonan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-14-4-2-13(3-5-14)12-18-16(20)19-15-6-7-17(15)8-10-22-11-9-17/h2-5,15H,6-12H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSDJJIUWNZAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
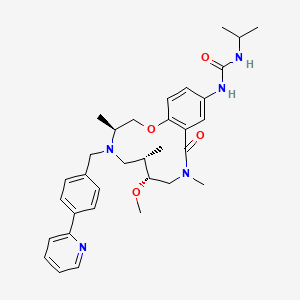
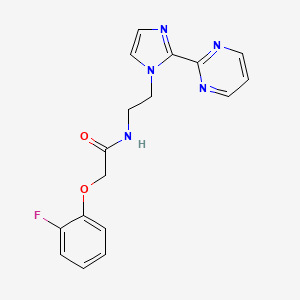
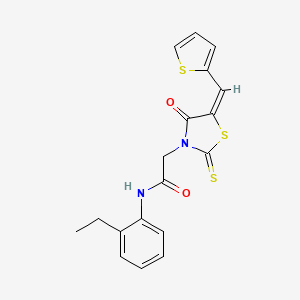
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2721839.png)
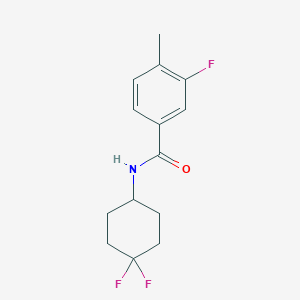
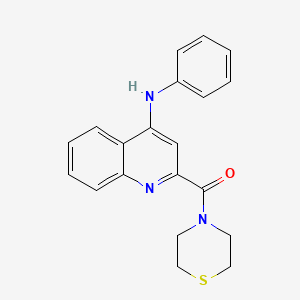
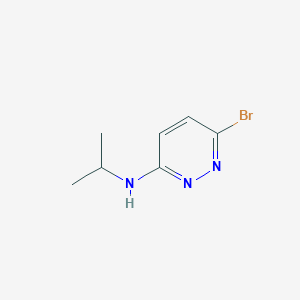
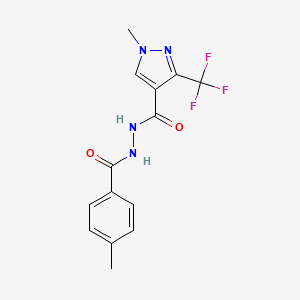
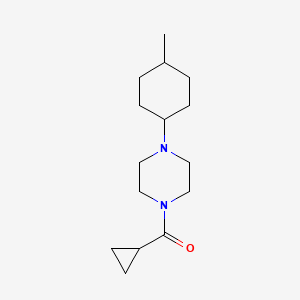
![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B2721846.png)
![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2721847.png)
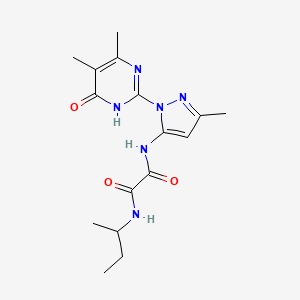
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2721852.png)
![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)
